molecular formula C29H22Cl2F3N3O B12491066 6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12491066
M. Wt: 556.4 g/mol
InChI Key: VIJIMZYJXUIJMC-UHFFFAOYSA-N
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Description

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes multiple aromatic rings and various substituents

Preparation Methods

The synthesis of 6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the substituents. The synthetic route typically involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The various substituents, such as the 2,4-dichlorobenzyl group, the 3,4-dimethylphenyl group, and the trifluoromethyl group, are introduced through a series of substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or reduce specific functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on various biological systems.

    Medicine: Due to its complex structure, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a pharmaceutical agent.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H22Cl2F3N3O

Molecular Weight

556.4 g/mol

IUPAC Name

6-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C29H22Cl2F3N3O/c1-16-4-9-22(12-17(16)2)37-28-27(18(3)36-37)24(29(32,33)34)14-26(35-28)19-6-10-23(11-7-19)38-15-20-5-8-21(30)13-25(20)31/h4-14H,15H2,1-3H3

InChI Key

VIJIMZYJXUIJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)C(F)(F)F)C

Origin of Product

United States

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